Cbz-4-biphenyl-D-ala Cbz-4-biphenyl-D-ala
Brand Name: Vulcanchem
CAS No.: 176794-80-2
VCID: VC21544815
InChI: InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol

Cbz-4-biphenyl-D-ala

CAS No.: 176794-80-2

Cat. No.: VC21544815

Molecular Formula: C23H21NO4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Cbz-4-biphenyl-D-ala - 176794-80-2

Specification

CAS No. 176794-80-2
Molecular Formula C23H21NO4
Molecular Weight 375.4 g/mol
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1
Standard InChI Key ZZIBVIHXEMIHEQ-OAQYLSRUSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Introduction

Cbz-4-biphenyl-D-ala, also known as N-benzoxycarbonyl-3-biphenyl-4-yl-D-alanine, is a synthetic amino acid derivative. It is primarily used in peptide synthesis and medicinal chemistry due to its structural properties and functional groups. Below are its key chemical identifiers:

PropertyValue
Molecular FormulaC23_{23}H21_{21}NO4_{4}
Molecular Weight375.4 g/mol
CAS Number176794-80-2
IUPAC Name(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
SynonymsZ-D-Ala(4,4'-biphenyl)-OH, Cbz-D-Bip-OH

This compound is a derivative of alanine, modified with a biphenyl group at the β-carbon and a carbobenzoxy (Cbz) protecting group on the amine.

Structural Features

Cbz-4-biphenyl-D-ala contains:

  • A D-alanine backbone with an asymmetric center, making it optically active.

  • A biphenyl group attached to the β-carbon, enhancing hydrophobicity.

  • A carbobenzoxy (Cbz) group protecting the amine, commonly used in peptide synthesis.

Role in Peptide Synthesis

Cbz-4-biphenyl-D-ala is frequently employed as a building block in peptide synthesis due to:

  • Its ability to introduce steric hindrance through the biphenyl group.

  • The Cbz group providing temporary protection for the amino group during coupling reactions.

Medicinal Chemistry

The compound's biphenyl moiety is of interest in drug design for enhancing receptor binding affinity and specificity. It has been explored in:

  • Development of enzyme inhibitors.

  • Design of compounds targeting protein-protein interactions.

Hazards

Cbz-4-biphenyl-D-ala is classified as harmful if inhaled, ingested, or in contact with skin.

First Aid Measures

  • Skin Contact: Wash with water for at least 15 minutes.

  • Eye Contact: Rinse thoroughly with water; seek medical attention if irritation persists.

  • Inhalation: Move to fresh air; seek medical help if symptoms persist.

  • Ingestion: Rinse mouth with water; consult a physician.

Handling and Storage

  • Handle under a fume hood with appropriate personal protective equipment (PPE).

  • Store in tightly closed containers away from oxidizing agents.

Stability

The compound is stable under standard laboratory conditions but should be kept away from heat, flames, and oxidizing agents.

Decomposition Products

Upon decomposition, it may release hazardous gases such as carbon monoxide and nitrogen oxides.

Research Findings

Studies have demonstrated the utility of Cbz-4-biphenyl-D-ala in bioorganic chemistry:

  • It has been used in the synthesis of peptides that mimic biologically active proteins.

  • Its hydrophobic biphenyl side chain has been shown to enhance binding interactions in enzyme-substrate models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator